molecular formula C19H15NO4 B10872620 2-Oxo-2-phenylethyl 5-methyl-3-phenylisoxazole-4-carboxylate

2-Oxo-2-phenylethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Cat. No.: B10872620
M. Wt: 321.3 g/mol
InChI Key: XHPQLCFYRGYKAK-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoxazolecarboxylates, which are characterized by the presence of an isoxazole ring fused with a carboxylate group. The compound’s structure includes a phenyl group attached to the isoxazole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 2-Oxo-2-phenylethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-2-phenylethyl bromide with 5-methyl-3-phenyl-4-isoxazolecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-Oxo-2-phenylethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Oxo-2-phenylethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

2-Oxo-2-phenylethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate can be compared with other similar compounds, such as:

The uniqueness of 2-Oxo-2-phenylethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

phenacyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C19H15NO4/c1-13-17(18(20-24-13)15-10-6-3-7-11-15)19(22)23-12-16(21)14-8-4-2-5-9-14/h2-11H,12H2,1H3

InChI Key

XHPQLCFYRGYKAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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